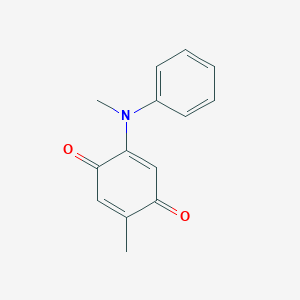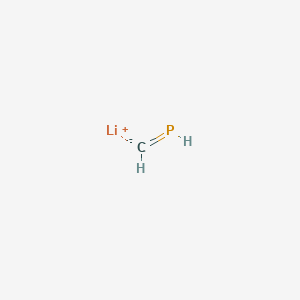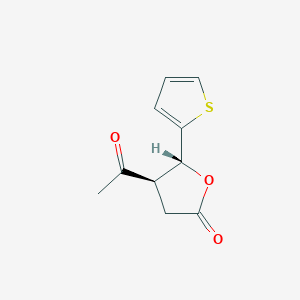
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- is an organic compound belonging to the cyclohexadiene family. This compound is characterized by a six-carbon ring incorporating two keto groups and an amino group substituted with a methylphenyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- typically involves the condensation of cyclohexanone with appropriate substituted anilines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The presence of keto groups creates a highly reactive platform, allowing the compound to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of the amino group.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Another similar compound with dimethyl substitution.
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: This compound has dimethyl groups at different positions on the ring.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
92199-46-7 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methyl-5-(N-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-10-8-14(17)12(9-13(10)16)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
YFIOSLHWHJASRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)




![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)

![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)


